1-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound.
Construction of the pyridine ring: This step often involves the use of an α,β-unsaturated ketone or a 1,3-dicarbonyl compound as a building block.
Introduction of substituents: Various substituents, such as benzyl and ethyl groups, are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also possess a five-membered ring with nitrogen atoms and exhibit diverse biological activities.
Indole derivatives: Indole compounds have a similar aromatic structure and are known for their wide range of biological applications.
Other pyrazole derivatives: These compounds share the pyrazole ring structure and have various chemical and biological properties.
The uniqueness of 1-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and the resulting chemical properties and biological activities.
Properties
Molecular Formula |
C22H24N6O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-benzyl-N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-4-27-13-18(12-24-27)11-23-22(29)19-10-15(2)25-21-20(19)16(3)26-28(21)14-17-8-6-5-7-9-17/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,29) |
InChI Key |
YXVZSWPUVVNANK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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